

Confirmation of SRI-31040's Target Specificity: A Comparative Guide

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Compound of Interest

Compound Name: SRI-31040

Cat. No.: B610990

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This guide provides a comparative analysis of the target specificity of **SRI-31040**, a putative allosteric modulator of the dopamine transporter (DAT). Due to the limited availability of publicly accessible, quantitative binding data for **SRI-31040**, this document leverages data from closely related research compounds within the same chemical series and other well-characterized allosteric DAT modulators to infer its likely pharmacological profile.

Executive Summary

SRI-31040 belongs to a series of compounds identified as allosteric modulators of the dopamine transporter. These molecules are of significant interest as they offer a potential therapeutic advantage over traditional orthosteric inhibitors by fine-tuning dopamine neurotransmission with a potentially lower risk of abuse liability and other side effects. This guide compares the target specificity of representative allosteric DAT modulators against the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

Data Presentation: Comparative Target Specificity

The following table summarizes the in vitro binding affinities (K_i) or inhibitory concentrations (IC_{50}) of several allosteric DAT modulators. It is important to note that specific quantitative data for **SRI-31040** is not currently available in the public domain. The compounds listed below are

presented to provide a comparative context for the expected target specificity of this class of molecules.

Compound	Primary Target	DAT (IC50/Ki, nM)	SERT (IC50/Ki, nM)	NET (IC50/Ki, nM)	Selectivity (SERT/DAT)	Selectivity (NET/DAT)
SRI-31040	DAT (putative)	N/A	N/A	N/A	N/A	N/A
SRI-29574	DAT (allosteric)	2.3	>10,000	>10,000	>4347	>4347
SRI-30827	DAT (allosteric)	~100-500*	>10,000	>10,000	>20-100	>20-100
KM822	DAT (allosteric)	3,700	191,600	119,000	51.8	32.2

Estimated based on qualitative descriptions in the literature; precise values not published.

Note: Higher IC50/Ki values indicate weaker binding/inhibition. Higher selectivity ratios indicate greater specificity for DAT over other transporters.

Experimental Protocols

The data presented for the comparator compounds are typically generated using the following standard experimental methodologies:

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a compound for a specific transporter.

Objective: To measure the displacement of a known high-affinity radioligand from its binding site on the transporter by the test compound.

General Protocol:

- **Membrane Preparation:** Membranes are prepared from cells (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter, or from specific brain regions rich in these transporters (e.g., striatum for DAT).
- **Assay Buffer:** A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used to maintain physiological conditions.
- **Incubation:** A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., **SRI-31040**).
- **Equilibrium:** The mixture is incubated to allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature or 4°C).
- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Neurotransmitter Uptake Assays

This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into the cell.

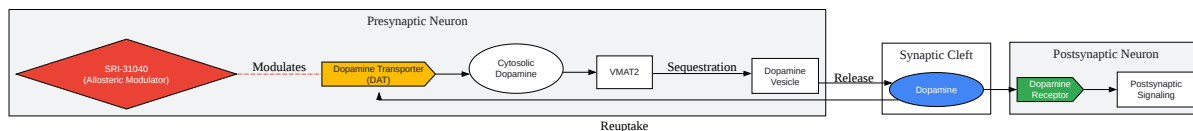
Objective: To determine the potency (IC₅₀) of a compound in inhibiting the reuptake of a specific neurotransmitter.

General Protocol:

- **Cell Culture:** Cells stably expressing the transporter of interest (e.g., hDAT-HEK293) are cultured in appropriate media and seeded into multi-well plates.
- **Pre-incubation:** The cells are washed and pre-incubated with the assay buffer.
- **Compound Addition:** Varying concentrations of the test compound are added to the wells and incubated for a short period.
- **Substrate Addition:** A fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.
- **Uptake Incubation:** The cells are incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.
- **Termination of Uptake:** The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
- **Cell Lysis and Quantification:** The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- **Data Analysis:** Non-specific uptake is determined in the presence of a known potent inhibitor of the transporter. The IC₅₀ value is calculated by determining the concentration of the test compound that causes a 50% reduction in the specific uptake of the radiolabeled neurotransmitter.

Mandatory Visualizations

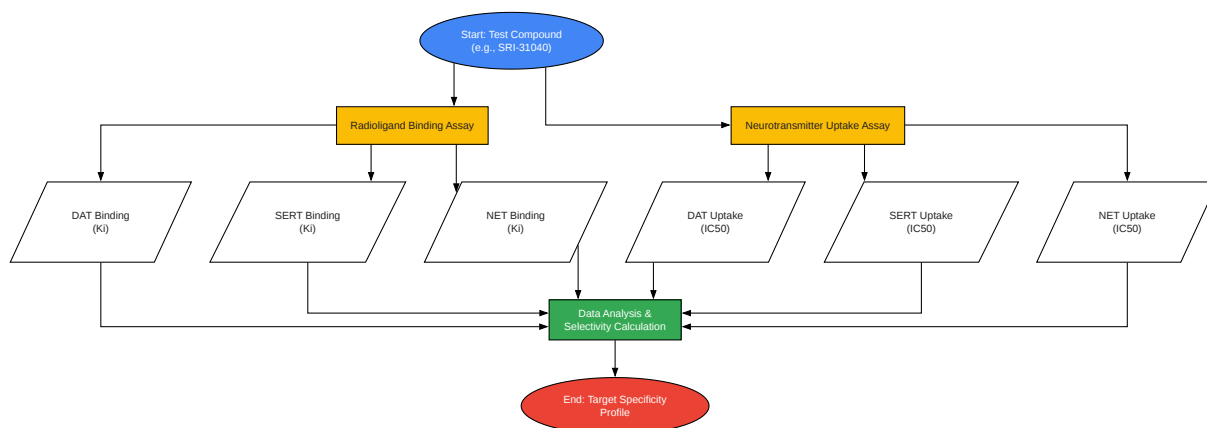
Dopamine Transporter Signaling Pathway



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Caption: Dopamine transporter (DAT) signaling pathway and the putative modulatory role of **SRI-31040**.

Experimental Workflow for Target Specificity Assessment



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Caption: A generalized workflow for determining the target specificity of a compound like **SRI-31040**.

- To cite this document: BenchChem. [Confirmation of SRI-31040's Target Specificity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610990#confirmation-of-sri-31040-s-target-specificity\]](https://www.benchchem.com/product/b610990#confirmation-of-sri-31040-s-target-specificity)

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